Beryllium hydroxide

Overview

Description

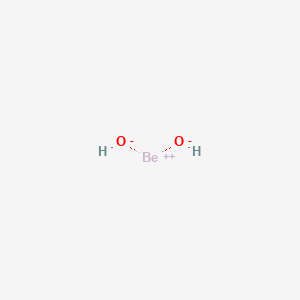

Beryllium Hydroxide, an inorganic compound with the chemical formula Be(OH)2, is a white crystalline solid at room temperature . It exhibits amphoteric properties, meaning it can act as both an acid and a base, reacting with both to form salts . The natural pure beryllium hydroxide is rare or very rare .

Synthesis Analysis

Beryllium Hydroxide can be produced by a variety of methods in the laboratory setting. One common method is through the reaction of beryllium salts with alkaline substances. The reaction of beryllium chloride (BeCl2) with sodium hydroxide (NaOH) is a common way to produce Beryllium Hydroxide: BeCl2 + 2NaOH → Be(OH)2 + 2NaCl . Beryllium Hydroxide can also be formed by the hydrolysis of beryllium alkyls: Be(CH3)2 + 2H2O → Be(OH)2 + 2CH4 .

Molecular Structure Analysis

The chemical structure of Beryllium Hydroxide consists of a beryllium atom bonded to two hydroxyl (OH) groups . When alkali is added to beryllium salt solutions, the α-form (a gel) is formed. If this is left to stand or boiled, the rhombic β-form precipitates. This has the same structure as zinc hydroxide, Zn(OH)2, with tetrahedral beryllium centers .

Chemical Reactions Analysis

As an amphoteric substance, Beryllium Hydroxide can dissolve in both acids and alkali solutions. When it reacts with acids, it forms beryllium salts, and when reacting with alkalis, it produces complex beryllium hydroxide ions . For example, with sulfuric acid, H2SO4, beryllium sulfate is formed: Be(OH)2 + H2SO4 → BeSO4 + 2 H2O .

Physical And Chemical Properties Analysis

Beryllium Hydroxide is a white crystalline solid at room temperature and exhibits amphoteric properties. This means it can act as both an acid and a base, reacting with both to form salts. This compound has a molar mass of approximately 43.03 g/mol .

Scientific Research Applications

Production and Alloys : Beryllium hydroxide is primarily used to produce beryllium metal and alloys. Its exposure can cause pneumonitis and chronic beryllium disease (berylliosis) due to inhalation of its dust. Prolonged exposure is associated with an increased risk of lung cancer (2020).

Pulmonary Carcinogen : Beryllium hydroxide, along with Be metal and alloys, is identified as a pulmonary carcinogen in rats. Studies also show its connection to pulmonary metaplasia, a preneoplastic lesion in rats (Groth, Kommineni, & Mackay, 1980).

Environmental Impact : In landscapes with acidic soils, beryllium hydroxide can significantly impact the environment. Extensive leaching from these soils can result in high concentrations of Be in soil water, runoff, and low-order streams (Åström et al., 2018).

Biological Fluids Chemistry : The chemical speciation of beryllium, including beryllium hydroxide in human biological fluids, aids in understanding its toxicology and the prevention and treatment of chronic beryllium disease. Formation of beryllium hydroxide and/or phosphate is observed in most biological fluids (Sutton & Burastero, 2003).

Beryllium Hydroxide Production Technology : Research has been conducted on the electrochemical neutralization in the production of beryllium hydroxide. This includes studying the kinetics and technological parameters like current density and voltage (Nikolaevskii, Kotsar’, & Matyasova, 2017).

Crystal Growth : Beryllium oxide crystals, used in various industries, can be grown hydrothermally using beryllium hydroxide (Hill & Harker, 1966).

Industrial Applications : Beryllium hydroxide is converted into beryllium-copper master alloy, metal, or oxide for use in industries like aerospace, defense, and telecommunications (Hinz et al., 1986).

Powder Microstructure : The crystallinity and morphology of beryllium oxide powder, derived from beryllium carbonate and hydroxide, vary based on production treatment types (Kiiko, 2016).

Analytical Techniques : The hydrolysis of sodium beryllate, crucial in beryllium hydroxide production, influences the efficiency of separating aluminum from beryllium (Matyasova, Nikolaevskii, & Alekberov, 2017).

Biological Sampling : A method using accelerator mass spectrometry (AMS) has been developed for quantifying beryllium in biological samples, critical for studying chronic beryllium disease (Chiarappa-Zucca et al., 2004).

Magnetic Resonance : Studies on proton magnetic resonance spectra of beryllium hydroxide provide insights into its thermal decomposition into BeO and H2O, converting finally to an amorphous beryllium oxyhydroxide (Pletnev et al., 2005).

Mechanism of Action

Safety and Hazards

Beryllium and its compounds, including Beryllium Hydroxide, are highly toxic. Occupational exposure by inhaling airborne beryllium dust can cause serious lung disease (Chronic Beryllium Disease or CDB) and lung cancer . Skin exposure to dust and beryllium compounds can cause sensitization which also can lead to CDB . Therefore, safety measures such as using protective clothing, masks, and gloves are highly recommended when working with this compound .

properties

IUPAC Name |

beryllium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJWIROQQFWMMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[OH-].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893932 | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Beryllium hydroxide (Be(OH)2) | |

CAS RN |

13327-32-7 | |

| Record name | Beryllium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13327-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013327327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium hydroxide (Be(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.